
3(2H)-Furanone, 2-acetyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Furanone, 2-acetyl-5-phenyl- is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Furanone, 2-acetyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Furanone, 2-acetyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3(2H)-Furanone, 2-acetyl-5-phenyl- (CAS No. 56519-19-8) is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The molecular formula of 3(2H)-Furanone, 2-acetyl-5-phenyl- is C11H10O2, with a molecular weight of approximately 174.20 g/mol. The compound features a furanone ring structure that contributes to its reactivity and biological activity.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that derivatives of 3(2H)-furanone can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 . The anti-inflammatory mechanism involves the suppression of prostaglandin synthesis, which is crucial in mediating inflammation.
2. Antimicrobial Activity
3(2H)-Furanone derivatives have shown promising antimicrobial properties against various bacteria and fungi. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. For instance, studies have identified specific furanone derivatives that exhibit potent activity against pathogenic strains such as Staphylococcus aureus and Candida albicans .
3. Anticancer Potential
The anticancer properties of 3(2H)-furanone derivatives are under investigation, with some studies suggesting that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The ability to target multiple pathways makes these compounds attractive candidates for further development in cancer therapeutics.
The biological activity of 3(2H)-furanone is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : As noted, the compound acts as a selective COX-2 inhibitor, which plays a pivotal role in reducing inflammation .
- Membrane Disruption : The lipophilicity of furanones allows them to integrate into microbial membranes, disrupting their integrity and function .
- Cell Cycle Modulation : In cancer cells, furanones may interfere with cell cycle progression, promoting apoptosis through intrinsic pathways .
Case Study 1: Anti-inflammatory Activity
A study involving the synthesis of novel 4,5-diaryl-3(2H)-furanone derivatives demonstrated their efficacy as selective COX-2 inhibitors. These compounds were tested in vitro and showed a significant reduction in inflammatory markers compared to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
In another investigation, various furanone derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Table 1: Biological Activities of 3(2H)-Furanone Derivatives
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the most significant applications of 3(2H)-furanone, 2-acetyl-5-phenyl- derivatives is their role as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have been shown to selectively inhibit COX-2 over COX-1, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: COX-2 Inhibition
A study highlighted the synthesis of various 4,5-diaryl-3(2H)-furanone derivatives that demonstrated significant anti-inflammatory activity through COX-2 inhibition. The best-performing derivatives exhibited an IC50 value for COX-2 inhibition at around 2.8 μM, indicating potent anti-inflammatory effects .
Applications in Pain Management
These compounds are also effective in managing pain associated with conditions such as arthritis, headaches, and post-surgical recovery. The selective inhibition of COX-2 allows for pain relief while minimizing adverse gastrointestinal effects .
Anticancer Activity
Research has indicated that some derivatives of 3(2H)-furanone can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). For example, a specific derivative showed an IC50 value of 10 μM against MCF-7 cells and 7.5 μM against HSC-3 cells, suggesting potential for development as an anticancer agent .
Synergistic Effects with Chemotherapy
Moreover, these compounds have demonstrated synergistic effects when combined with established anticancer drugs like gefitinib and 5-fluorouracil. This indicates their potential utility in enhancing the efficacy of existing cancer treatments .
Synthesis and Material Science Applications
The synthesis of 3(2H)-furanone derivatives can be achieved through various methods, including microwave-assisted reactions that allow for rapid production of highly substituted compounds . These synthetic advancements open avenues for developing new materials with tailored properties.
Table: Synthesis Methods of 3(2H)-Furanone Derivatives
Method | Description | Advantages |
---|---|---|
Microwave-Assisted Reaction | Rapid synthesis using aldonitrones and dibenzoylacetylene | Time-efficient, high yield |
Traditional Organic Synthesis | Conventional methods involving multiple steps | Established protocols |
Properties
CAS No. |
56519-19-8 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-acetyl-5-phenylfuran-3-one |
InChI |
InChI=1S/C12H10O3/c1-8(13)12-10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
HGLOEYGUWKAMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.